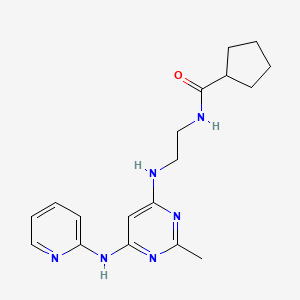

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13-22-16(12-17(23-13)24-15-8-4-5-9-19-15)20-10-11-21-18(25)14-6-2-3-7-14/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,21,25)(H2,19,20,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXMRCYQIKMTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]cyclopentanecarboxamide, is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding prevents the enzyme from transferring a phosphate group to the protein, thereby inhibiting the signal transduction pathway.

Biochemical Pathways

The inhibition of tyrosine kinases disrupts the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. This disruption can lead to the prevention of cancer cell growth and proliferation.

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure and functional groups contribute to a range of biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C14H20N6O

- Molecular Weight : 320.35 g/mol

- CAS Number : 1428349-07-8

The structure includes a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which are crucial for its biological activities.

This compound acts primarily by inhibiting specific enzymes involved in critical biochemical pathways:

Target Enzymes :

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for DNA and RNA synthesis, thereby affecting cell proliferation.

- Tyrosine-protein Kinase Abl (Abl) : This enzyme is involved in cell signaling pathways that regulate cell growth and differentiation.

- MAP Kinases : These kinases play a significant role in cellular responses to growth factors and stress.

Biological Activities

The biological activities of this compound have been extensively studied, particularly for its potential in cancer therapy:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties through the inhibition of DHFR and other kinases, leading to reduced tumor cell growth. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

The compound has shown potent inhibitory effects on several enzymes:

- DHFR : IC50 values indicate high affinity for DHFR, making it a potential candidate for developing new antifolate drugs.

- Abl Kinase : The inhibition of Abl kinase suggests potential applications in treating cancers associated with BCR-ABL fusion proteins, such as chronic myeloid leukemia (CML).

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy of the compound.

- Method : Treatment of MCF7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values around 5 µM for MCF7 cells.

-

Enzyme Kinetics Study :

- Objective : To determine the inhibitory kinetics against DHFR.

- Method : Enzyme assays were conducted to measure the rate of product formation in the presence of the compound.

- Results : The compound exhibited competitive inhibition with a Ki value of 1.5 µM, indicating strong binding affinity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-amino-phenyl)-4-[4-pyridin-3-yl-pyrimidin-2-ylamino]-methyl-benzamide | Contains amino and pyridine groups | Anticancer activity |

| 3-chloro-N-(2-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-benzenesulfonamide | Chlorinated benzenesulfonamide | Antitumor properties |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Core structure similar to target compound | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.